7-Fluoro-8-iodo-2-methylquinoline
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Overview
Description
7-Fluoro-8-iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly alter its chemical properties and biological activities, making this compound a compound of interest for various scientific research applications .
Preparation Methods
The synthesis of 7-Fluoro-8-iodo-2-methylquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 7-fluoro-2-methylquinoline with iodine in the presence of a suitable catalyst can yield this compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7-Fluoro-8-iodo-2-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine and iodine atoms makes the compound susceptible to nucleophilic and electrophilic substitution reactions. Common reagents used in these reactions include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The iodine atom in the compound makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
7-Fluoro-8-iodo-2-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new drugs with antibacterial, antiviral, and anticancer activities.
Biological Studies: It can be used as a probe to study various biological processes and enzyme interactions.
Material Science: The compound’s properties make it suitable for use in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-iodo-2-methylquinoline involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-Fluoro-8-iodo-2-methylquinoline can be compared with other similar compounds, such as:
7-Fluoro-2-methylquinoline: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
8-Iodoquinoline: Lacks the fluorine atom, which can affect its overall properties and applications.
Fluoroquinolones: A class of compounds known for their antibacterial activity, which share the fluorine atom but differ in other structural aspects.
The uniqueness of this compound lies in the combined presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C10H7FIN |
---|---|
Molecular Weight |
287.07 g/mol |
IUPAC Name |
7-fluoro-8-iodo-2-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 |
InChI Key |
VPIRYXDEEBAGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2I)F |
Origin of Product |
United States |
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